Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester
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Overview
Description
BRN 4542742, also known as 1,1-dimethoxy-N,N-dimethyl-methanamine, is an organic compound with the molecular formula C5H13NO2. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is known for its high reactivity and versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethoxy-N,N-dimethyl-methanamine typically involves the reaction of dimethylamine with formaldehyde in the presence of methanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually involve moderate temperatures and pressures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,1-dimethoxy-N,N-dimethyl-methanamine is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process often involves continuous monitoring and optimization to maximize yield and minimize by-products. The final product is then purified using distillation or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethoxy-N,N-dimethyl-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1,1-dimethoxy-N,N-dimethyl-methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-N,N-dimethyl-methanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.
Comparison with Similar Compounds
1,1-dimethoxy-N,N-dimethyl-methanamine can be compared with other similar compounds, such as:
N,N-dimethylformamide: Both compounds are used as intermediates in organic synthesis, but 1,1-dimethoxy-N,N-dimethyl-methanamine has higher reactivity due to the presence of methoxy groups.
Dimethylamine: While dimethylamine is a simpler amine, 1,1-dimethoxy-N,N-dimethyl-methanamine has additional functional groups that enhance its versatility in chemical reactions.
Methanol: Methanol is a common solvent and reactant in the synthesis of 1,1-dimethoxy-N,N-dimethyl-methanamine, but it lacks the reactivity and complexity of the final product.
These comparisons highlight the unique properties and applications of 1,1-dimethoxy-N,N-dimethyl-methanamine, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
93599-21-4 |
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Molecular Formula |
C20H25NO3S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-[5-(4-ethylphenyl)thiophen-2-yl]ethylideneamino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C20H25NO3S/c1-6-15-8-10-16(11-9-15)18-13-12-17(25-18)14(3)21-24-20(4,5)19(22)23-7-2/h8-13H,6-7H2,1-5H3/b21-14- |
InChI Key |
FXUAWVDAKHKOGF-STZFKDTASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)/C(=N\OC(C)(C)C(=O)OCC)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC(C)(C)C(=O)OCC)C |
Origin of Product |
United States |
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